2-(((4-Chloro-1H-pyrazol-1-yl)methyl)thio)acetic acid
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Overview
Description
2-(((4-Chloro-1H-pyrazol-1-yl)methyl)thio)acetic acid is a chemical compound that features a pyrazole ring substituted with a chloro group and a thioacetic acid moiety
Scientific Research Applications
2-(((4-Chloro-1H-pyrazol-1-yl)methyl)thio)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Future Directions
The future directions for research on pyrazole compounds could include the development of new synthesis methods, exploration of their biological activities, and the design of new drugs based on the pyrazole scaffold . The specific future directions for “2-(((4-Chloro-1H-pyrazol-1-yl)methyl)thio)acetic acid” are not available in the retrieved data.
Mechanism of Action
Target of Action
Compounds with a pyrazole nucleus are known to interact with a wide range of biological targets .
Mode of Action
Pyrazole derivatives are known to exhibit a broad range of chemical and biological properties . They can interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding or hydrophobic interactions .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight, solubility, and other physical properties suggest that it may have good bioavailability .
Result of Action
Pyrazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Chloro-1H-pyrazol-1-yl)methyl)thio)acetic acid typically involves the reaction of 4-chloro-1H-pyrazole with a suitable thioacetic acid derivative. One common method involves the use of a base to deprotonate the thioacetic acid, followed by nucleophilic substitution with the pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(((4-Chloro-1H-pyrazol-1-yl)methyl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-pyrazole: A precursor in the synthesis of 2-(((4-Chloro-1H-pyrazol-1-yl)methyl)thio)acetic acid.
Thioacetic acid: Another precursor used in the synthesis.
Sulfur-containing pyrazoles:
Uniqueness
This compound is unique due to its specific combination of a chloro-substituted pyrazole ring and a thioacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-[(4-chloropyrazol-1-yl)methylsulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c7-5-1-8-9(2-5)4-12-3-6(10)11/h1-2H,3-4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPMBDYFHLUBJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CSCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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